2-chloro-4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate
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Overview
Description
2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-ETHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with a molecular formula of C24H20Cl2N2O5
Preparation Methods
The synthesis of 2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-ETHOXYPHENYL 4-METHOXYBENZOATE typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Scientific Research Applications
2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-ETHOXYPHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-ETHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar compounds to 2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-ETHOXYPHENYL 4-METHOXYBENZOATE include:
4-[(E)-({2-[(4-CHLOROBENZYL)OXY]BENZOYL}HYDRAZONO)METHYL]-2-ETHOXYPHENYL 4-ETHOXYBENZOATE: This compound has similar structural features but with different substituents, leading to variations in its chemical and biological properties.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another related compound with a different core structure but similar functional groups, used in various chemical and biological studies.
Properties
Molecular Formula |
C24H20Cl2N2O5 |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
[2-chloro-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-6-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H20Cl2N2O5/c1-3-32-21-13-15(14-27-28-23(29)16-4-8-18(25)9-5-16)12-20(26)22(21)33-24(30)17-6-10-19(31-2)11-7-17/h4-14H,3H2,1-2H3,(H,28,29)/b27-14+ |
InChI Key |
UFXMNCHPQYHDCK-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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